molecular formula C21H18N2O3S B2515701 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1286744-36-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2515701
CAS No.: 1286744-36-2
M. Wt: 378.45
InChI Key: AZOGOFLQOQNDCV-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a central (E)-configured α,β-unsaturated carbonyl system. These structural features suggest interactions with biological targets such as enzymes or receptors, leveraging hydrogen bonding (pyridine) and hydrophobic interactions (thiophene).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-21(7-5-16-4-6-19-20(11-16)26-15-25-19)23(12-17-8-10-27-14-17)13-18-3-1-2-9-22-18/h1-11,14H,12-13,15H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOGOFLQOQNDCV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves the coupling of various moieties including benzo[d][1,3]dioxole, pyridine, and thiophene. The synthetic pathway typically employs standard organic reactions such as amide bond formation and can be optimized through various methodologies to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective cytotoxicity.
  • Mechanism of Action : It triggers apoptosis through caspase activation, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess antimicrobial properties:

  • Pseudomonas aeruginosa : One derivative showed an MIC of 0.01 mM against this pathogen, indicating strong antibacterial activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

Enzyme Inhibition Constant (IC50)
cGMP-dependent protein kinase 1> 10 µM
Janus kinase 1 (JAK1)6.1 µM
Janus kinase 3 (JAK3)1.5 µM

These findings suggest that the compound may play a role in modulating pathways involved in inflammation and cancer progression .

Study on Anticancer Activity

In a controlled study involving tumor-bearing mice, treatment with a related compound resulted in significant tumor suppression compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .

Study on Antimicrobial Properties

A comparative study evaluated several derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results highlighted that compounds with the benzo[d][1,3]dioxole moiety consistently showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Biological Activities

Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of acrylamide have been evaluated for their efficacy against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound can be attributed to the presence of electron-rich aromatic systems that scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Antitumor Potential

Research on related acrylamide compounds suggests potential antitumor effects, possibly through mechanisms such as apoptosis induction or inhibition of cancer cell proliferation. Further studies are needed to elucidate the specific pathways involved.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

Application Description
Antimicrobial Agents Potential use in developing new antibiotics or antifungal agents.
Antioxidants Could be formulated into dietary supplements or pharmaceuticals to combat oxidative stress.
Anticancer Drugs Exploration as a lead compound for new anticancer therapies targeting specific cancer types.

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds similar to this compound:

Study on Antimicrobial Activity

A study by Madhavi et al. evaluated various acrylamide derivatives for their antibacterial properties against common pathogens, demonstrating significant inhibition zones compared to controls .

Research on Antioxidant Properties

Another investigation focused on the synthesis of thiophene-containing compounds and their antioxidant activities using DPPH radical scavenging assays, revealing promising results that warrant further exploration .

Comparison with Similar Compounds

Key Observations :

  • Anti-Obesity Activity: The 4-hydroxyphenethyl analog () suppresses adipocyte differentiation and lipid metabolism markers (FAS, PPAR-γ), likely due to hydrogen bonding from the phenolic -OH group . The target compound lacks this group but incorporates pyridine and thiophene, which may modulate solubility and target selectivity.
  • Anti-Tumor Activity : Compound 12 () inhibits A549 lung cancer cells, suggesting the phenethyl group enhances hydrophobic interactions with tumor targets. The target compound’s dual heterocyclic substituents could improve binding to kinase domains or DNA-intercalating regions .
  • Synthetic Flexibility: demonstrates that varying N-substituents (e.g., phenylpropyl vs. dimethylaminopropyl) alters physicochemical properties (e.g., logP, solubility), impacting bioavailability. The pyridine-thiophene combination in the target compound may increase polarity compared to purely alkyl/aryl analogs .

Pharmacological and Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW ≈ 379.4 g/mol) is heavier than analogs like Compound 15 (MW 330.15 g/mol) due to its heterocyclic substituents. This may reduce blood-brain barrier permeability but enhance plasma protein binding .
  • Electrochemical Profile: Structurally similar acrylamides (e.g., fulleropyrrolidines in ) exhibit electron-deficient behavior, which could stabilize interactions with redox-active biological targets.
  • The target compound’s pyridine (moderate electron-withdrawing) and thiophene (electron-rich) may balance this effect .

Critical Analysis of Similarity Assessment Methods

  • Computational Tools : Molecular fingerprinting (MACCS, Morgan) and Tanimoto/Dice coefficients () are standard for virtual screening. The target compound’s uniqueness lies in its dual heterocyclic substituents, which may reduce similarity scores (<0.7 Tanimoto) compared to simpler analogs .
  • Activity Cliffs: highlights exceptions to the "similar structure, similar activity" principle. Minor changes (e.g., replacing phenethyl with pyridinylmethyl) could drastically alter bioactivity, warranting experimental validation .

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